[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Catalog No.
S915363
CAS No.
760157-03-7
M.F
C11H13Cl2N
M. Wt
230.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

CAS Number

760157-03-7

Product Name

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

IUPAC Name

[1-(2,6-dichlorophenyl)cyclobutyl]methanamine

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

InChI

InChI=1S/C11H13Cl2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2

InChI Key

YYWKSMGFLAGUTC-UHFFFAOYSA-N

SMILES

C1CC(C1)(CN)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=C2Cl)Cl

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is a chemical compound with the molecular formula C11H13Cl2NC_{11}H_{13}Cl_{2}N and a molecular weight of 230.13 g/mol. It features a cyclobutyl group attached to a methanamine, with a dichlorophenyl substituent at the first position. The compound is characterized by its two chlorine atoms on the phenyl ring, which are located at the 2 and 6 positions, contributing to its unique reactivity and potential biological activity .

The synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine typically involves several key reactions:

  • Formation of the Intermediate: The reaction starts with 2,6-dichlorobenzyl chloride reacting with cyclobutanone under basic conditions to form the intermediate [1-(2,6-dichlorophenyl)cyclobutyl]methanol.
  • Reductive Amination: This intermediate is then subjected to reductive amination using ammonia or another amine source in the presence of a reducing agent such as sodium cyanoborohydride. This step converts the alcohol to the corresponding amine .

The synthesis methods for [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine can be summarized as follows:

  • Step 1: React 2,6-dichlorobenzyl chloride with cyclobutanone in a basic medium.
  • Step 2: Isolate the intermediate [1-(2,6-dichlorophenyl)cyclobutyl]methanol.
  • Step 3: Perform reductive amination using ammonia or an amine source along with a reducing agent like sodium cyanoborohydride.

These methods can be scaled up for industrial production while ensuring safety and efficiency .

The applications of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine are still under investigation, but it is primarily explored for its potential in medicinal chemistry. Its unique structure may allow for interactions with specific biological targets, making it a candidate for further research in drug development .

Research into the interaction of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine with biological systems is ongoing. Initial findings indicate that it may influence various receptors and enzymes, although comprehensive interaction studies are still necessary to elucidate its full pharmacological profile .

Several compounds share structural similarities with [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine. These include:

  • [1-(4-Methoxyphenyl)cyclobutyl]methanamine
  • [1-(3-(Trifluoromethyl)phenyl)cyclobutyl]methanamine
  • [1-(4-Bromophenyl)cyclobutyl]methanamine
  • [1-(3-Chlorophenyl)cyclobutyl]methanamine
  • [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Uniqueness

The presence of two chlorine atoms on the phenyl ring distinguishes [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine from its analogs. This specific substitution can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The dichloro substitution may enhance lipophilicity or alter binding affinities to biological targets, making it a unique candidate for further study in pharmacology and medicinal chemistry .

XLogP3

3.3

Dates

Modify: 2023-08-16

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